1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine

CAS No.: 2090943-11-4

Cat. No.: VC3117109

Molecular Formula: C12H16ClFN2

Molecular Weight: 242.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090943-11-4 |

|---|---|

| Molecular Formula | C12H16ClFN2 |

| Molecular Weight | 242.72 g/mol |

| IUPAC Name | 1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine |

| Standard InChI | InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 |

| Standard InChI Key | JFNMCYLKNLBVGA-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F |

| Canonical SMILES | C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F |

Introduction

Chemical Structure and Properties

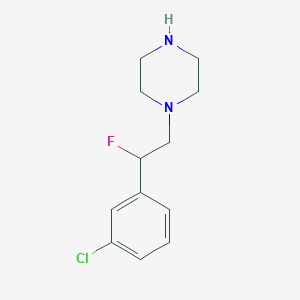

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is characterized by a six-membered piperazine ring connected to a 3-chlorophenyl group through a 2-fluoroethyl linker. The compound has the molecular formula C₁₂H₁₆ClFN₂ with a molecular weight of 242.72 g/mol. The piperazine core contains two nitrogen atoms that can serve as hydrogen bond acceptors, potentially improving pharmacokinetic features of drug candidates due to their appropriate pKa values .

The compound's structural features include:

-

A piperazine ring with two nitrogen atoms at positions 1 and 4

-

A 3-chlorophenyl group with chlorine at the meta position

-

A 2-fluoroethyl linker with fluorine at the carbon adjacent to the phenyl ring

-

An asymmetric carbon at the fluorine-bearing position

Chemical Identifiers and Physical Data

Table 1. Physical and Chemical Properties of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine

| Property | Value |

|---|---|

| CAS Number | 2090943-11-4 |

| IUPAC Name | 1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine |

| Molecular Formula | C₁₂H₁₆ClFN₂ |

| Molecular Weight | 242.72 g/mol |

| Standard InChI | InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 |

| Standard InChIKey | JFNMCYLKNLBVGA-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F |

| Physical State | Likely a crystalline solid at room temperature |

| Purity (Commercial) | At least 95% |

Pharmacological Properties and Biological Activity

Structure-Activity Relationships

The presence of both chlorine and fluorine substituents in 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine could significantly impact its pharmacological profile:

Table 2. Potential Impact of Structural Features on Biological Activity

Future Research Directions

Several promising research avenues could further elucidate the properties and potential applications of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine:

-

Synthetic Methodology Development

-

Optimization of synthetic routes to improve yield and purity

-

Development of stereoselective methods to prepare specific stereoisomers

-

-

Comprehensive Physicochemical Characterization

-

Determination of solubility parameters in various solvents

-

Investigation of acid-base properties and salt formation

-

Evaluation of stability under various conditions

-

-

Pharmacological Screening

-

Receptor binding studies, particularly focusing on serotonergic systems

-

Antimicrobial activity assessment

-

Evaluation of potential neuroactive properties

-

-

Structure-Activity Relationship Studies

-

Preparation of analogues with modified substitution patterns

-

Investigation of the impact of the fluorine position on activity

-

Comparison with non-halogenated analogues

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume